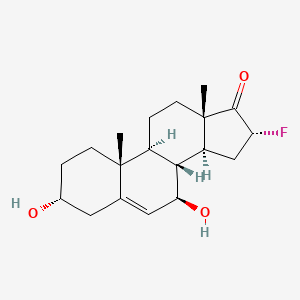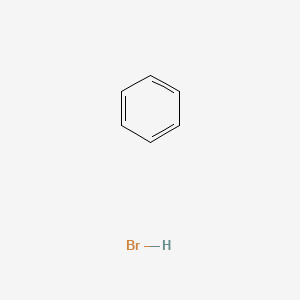
Benzene hydrogen bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene hydrogen bromide, also known as bromobenzene, is an organic compound with the chemical formula C₆H₅Br. It is a colorless liquid that is used as a precursor to various other chemicals. This compound is a derivative of benzene, where one hydrogen atom is replaced by a bromine atom. This compound is significant in organic chemistry due to its role in various chemical reactions and its applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions: Benzene hydrogen bromide can be synthesized through the bromination of benzene. This reaction involves the substitution of a hydrogen atom in benzene with a bromine atom. The reaction is typically carried out in the presence of a catalyst such as iron or aluminum bromide. The general reaction is as follows:
C6H6+Br2→C6H5Br+HBr
The reaction is an example of electrophilic aromatic substitution, where the bromine molecule is polarized by the catalyst, allowing one of the bromine atoms to act as an electrophile and replace a hydrogen atom on the benzene ring .
Industrial Production Methods: In industrial settings, the bromination of benzene is carried out in large reactors with controlled temperatures and pressures to optimize yield and minimize by-products. The use of iron as a catalyst is common due to its cost-effectiveness and availability .
化学反応の分析
Types of Reactions: Benzene hydrogen bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in further substitution reactions where the bromine atom is replaced by other functional groups.
Oxidation Reactions: this compound can be oxidized to form bromophenol or other brominated aromatic compounds.
Reduction Reactions: It can be reduced to benzene under certain conditions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace the bromine atom with a hydroxyl group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce this compound to benzene.
Major Products Formed:
Bromophenol: Formed through oxidation.
Phenol: Formed through substitution with hydroxyl groups.
Benzene: Formed through reduction.
科学的研究の応用
Benzene hydrogen bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of certain drugs and therapeutic agents.
Industry: It is employed in the production of polymers, dyes, and other industrial chemicals
作用機序
The mechanism of action of benzene hydrogen bromide in chemical reactions involves the formation of a bromonium ion intermediate during electrophilic aromatic substitution. The bromine molecule is polarized by the catalyst, and the positively charged bromine atom attacks the electron-rich benzene ring, forming a bromonium ion. This intermediate is then deprotonated to yield bromobenzene .
類似化合物との比較
Chlorobenzene (C₆H₅Cl): Similar in structure but contains a chlorine atom instead of bromine.
Iodobenzene (C₆H₅I): Contains an iodine atom instead of bromine.
Fluorobenzene (C₆H₅F): Contains a fluorine atom instead of bromine.
Uniqueness: Benzene hydrogen bromide is unique due to its specific reactivity and the types of reactions it undergoes. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its halogenated counterparts .
特性
CAS番号 |
192432-59-0 |
|---|---|
分子式 |
C6H7Br |
分子量 |
159.02 g/mol |
IUPAC名 |
benzene;hydrobromide |
InChI |
InChI=1S/C6H6.BrH/c1-2-4-6-5-3-1;/h1-6H;1H |
InChIキー |
ULKGULQGPBMIJU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=CC=C1.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one](/img/structure/B12573954.png)
stannane](/img/structure/B12573962.png)
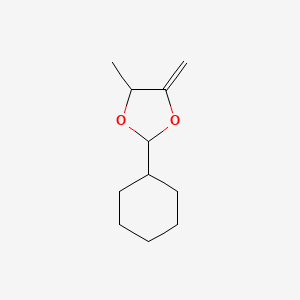
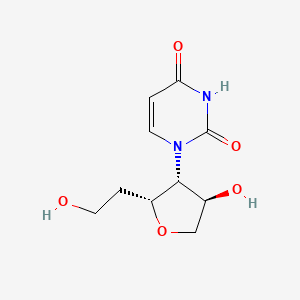
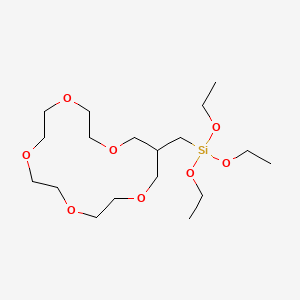
![(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid](/img/structure/B12573990.png)
![2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-](/img/structure/B12573994.png)

![Pyrrolidine, 1-[[5-(3-cyanophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12574009.png)

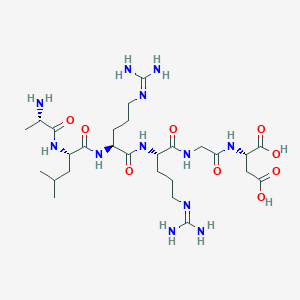
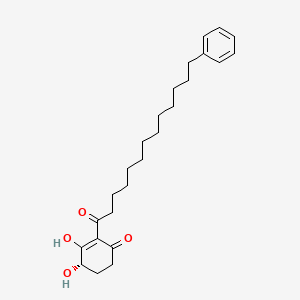
![5-[(5-Amino-2-chlorophenyl)methoxy]-N-benzylpyridin-2-amine](/img/structure/B12574055.png)
